N-(4-Sulfamoylphenyl)benzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

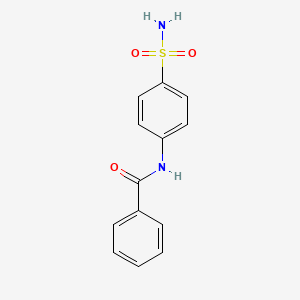

N-(4-Sulfamoyl-phenyl)-benzamide is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of a benzamide group attached to a phenyl ring, which is further substituted with a sulfonamide group

Wissenschaftliche Forschungsanwendungen

N-(4-Sulfamoylphenyl)-benzamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf sein Potenzial als Enzyminhibitor untersucht, insbesondere bei der Hemmung von Proteasen.

Medizin: Wird auf sein Potenzial für die Entwicklung von Medikamenten zur Behandlung von Krankheiten wie Krebs und Virusinfektionen untersucht.

Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt

5. Wirkmechanismus

Der Wirkmechanismus von N-(4-Sulfamoylphenyl)-benzamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen. So kann es beispielsweise die Aktivität von Proteasen hemmen, indem es an ihre aktiven Zentren bindet und so die Spaltung von Peptidbindungen verhindert. Diese Hemmung kann verschiedene biologische Prozesse stören, was es zu einem potenziellen Kandidaten für die Medikamentenentwicklung macht .

Ähnliche Verbindungen:

- N-(4-Sulfamoylphenyl)-acetamid

- N-(4-Sulfamoylphenyl)-thiocarbonsäure O-(2-thiophen-3-yl-ethyl)ester

- N-(4-Sulfamoylphenyl)-1,3,4-thiadiazol-2-carboxamid

Vergleich: N-(4-Sulfamoylphenyl)-benzamid ist aufgrund seiner spezifischen Strukturmerkmale und des Vorhandenseins sowohl von Benzamid- als auch von Sulfonamidgruppen einzigartig. Diese duale Funktionalität ermöglicht es, an einer größeren Bandbreite chemischer Reaktionen teilzunehmen und erhöht sein Potenzial als vielseitiger Baustein in der synthetischen Chemie. Im Vergleich zu seinen Analoga kann es unterschiedliche Bindungsaffinitäten und Selektivitäten gegenüber biologischen Zielstrukturen aufweisen, was es zu einer wertvollen Verbindung für die Forschung in der medizinischen Chemie macht .

Wirkmechanismus

Target of Action

N-(4-sulfamoylphenyl)benzamide is a derivative of sulfonamides, a class of compounds known for their diverse biological properties . The primary targets of sulfonamides are usually enzymes or proteins that play crucial roles in various biochemical processes . .

Mode of Action

Sulfonamides, in general, are known to inhibit enzymes and interfere with various biological processes . They can bind to their targets and alter their function, leading to changes in the biochemical processes they are involved in .

Biochemical Pathways

Sulfonamides are known to affect a wide range of biochemical pathways due to their ability to inhibit various enzymes . The downstream effects of these disruptions can vary widely, depending on the specific pathways and targets involved .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Based on the known effects of sulfonamides, it can be inferred that the compound may lead to alterations in cellular functions and processes .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of many drugs .

Biochemische Analyse

Biochemical Properties

The biochemical properties of N-(4-sulfamoylphenyl)benzamide are largely attributed to its sulfonamide component. Sulfonamides are known for their enzyme inhibitor properties

Molecular Mechanism

It is known that sulfonamides can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von N-(4-Sulfamoylphenyl)-benzamid beinhaltet typischerweise die Reaktion von 4-Aminobenzolsulfonamid mit Benzoylchlorid in Gegenwart einer Base wie Pyridin. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Ausgangsmaterialien in das gewünschte Produkt zu gewährleisten.

Industrielle Produktionsmethoden: In industrieller Umgebung kann die Synthese durch den Einsatz von kontinuierlichen Strömungsreaktoren hochskaliert werden, die eine bessere Kontrolle der Reaktionsbedingungen und verbesserte Ausbeuten ermöglichen. Die Anwendung von Prinzipien der grünen Chemie, wie z. B. lösemittelfreie Bedingungen oder die Verwendung umweltfreundlicher Lösungsmittel, kann ebenfalls eingesetzt werden, um die Umweltbelastung des Produktionsprozesses zu minimieren .

Analyse Chemischer Reaktionen

Reaktionstypen: N-(4-Sulfamoylphenyl)-benzamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Sulfonamidgruppe kann oxidiert werden, um Sulfonsäuren zu bilden.

Reduktion: Die Nitrogruppe, falls vorhanden, kann zu einem Amin reduziert werden.

Substitution: Die Benzamidgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid können unter sauren oder basischen Bedingungen verwendet werden.

Reduktion: Katalytische Hydrierung oder die Verwendung von Reduktionsmitteln wie Natriumborhydrid.

Substitution: Nucleophile wie Amine oder Thiole können in Gegenwart einer Base verwendet werden.

Hauptprodukte:

Oxidation: Bildung von Sulfonsäuren.

Reduktion: Bildung von Aminen.

Substitution: Bildung substituierter Benzamide.

Vergleich Mit ähnlichen Verbindungen

- N-(4-Sulfamoyl-phenyl)-acetamide

- N-(4-Sulfamoyl-phenyl)-thiocarbamic acid O-(2-thiophen-3-yl-ethyl) ester

- N-(4-Sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide

Comparison: N-(4-Sulfamoyl-phenyl)-benzamide is unique due to its specific structural features and the presence of both benzamide and sulfonamide groups. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile building block in synthetic chemistry. Compared to its analogs, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for medicinal chemistry research .

Biologische Aktivität

N-(4-sulfamoylphenyl)benzamide is a compound belonging to the sulfonamide class, which is well-known for its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and potential applications in medicine and research, supported by data tables and relevant case studies.

Chemical Structure and Properties

N-(4-sulfamoylphenyl)benzamide is characterized by the presence of a sulfonamide group, which is critical for its biological activity. The compound can be represented as follows:

- Molecular Formula : C13H12N2O3S

- Molecular Weight : 280.31 g/mol

The primary mechanism of action for N-(4-sulfamoylphenyl)benzamide involves the inhibition of various enzymes, particularly carbonic anhydrase (CA) isoforms. This inhibition affects several physiological processes, including:

- pH Regulation : By inhibiting carbonic anhydrase, the compound can influence bicarbonate production and thus affect acid-base balance.

- Antimicrobial Activity : The inhibition of CA has been shown to interfere with bacterial growth, making this compound a candidate for antimicrobial applications.

Enzyme Inhibition Studies

Recent studies have demonstrated that derivatives of N-(4-sulfamoylphenyl)benzamide exhibit significant inhibitory activity against different isoforms of carbonic anhydrase:

| Isoform | IC50 (nM) | Selectivity |

|---|---|---|

| CA IX | 10.93 - 25.06 | High |

| CA II | 1.55 - 3.92 | Moderate |

These results indicate that the compound has a preferential inhibitory effect on CA IX over CA II, which could be beneficial in targeting specific diseases like cancer where CA IX is often overexpressed .

Anticancer Activity

N-(4-sulfamoylphenyl)benzamide has been explored for its potential in cancer therapy. It has shown efficacy in inducing apoptosis in cancer cell lines such as MDA-MB-231 (a breast cancer cell line). The mechanism involves:

- Induction of Apoptosis : Significant increases in annexin V-FITC positive cells were observed, indicating late-stage apoptosis.

- Cell Cycle Arrest : The compound also affects cell cycle progression, potentially halting cancer cell proliferation .

Antimicrobial Properties

The compound's ability to inhibit carbonic anhydrase also extends to its antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results:

| Bacterial Strain | Inhibition (%) at 50 µg/mL |

|---|---|

| Staphylococcus aureus | 80.69 |

| Klebsiella pneumoniae | 79.46 |

These findings suggest that N-(4-sulfamoylphenyl)benzamide could serve as a lead compound in the development of new antibiotics .

Case Studies and Research Findings

- In Vivo Efficacy : A study demonstrated that a derivative of N-(4-sulfamoylphenyl)benzamide exhibited significant pain relief in rat models post-surgery, highlighting its potential as an analgesic agent .

- Structure-Activity Relationship (SAR) : Research into various derivatives has shown that modifications to the benzamide structure can enhance selectivity and potency against specific targets, including carbonic anhydrase isoforms .

- Pharmacokinetic Studies : Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have indicated favorable pharmacokinetic properties for several derivatives, enhancing their viability as therapeutic agents .

Eigenschaften

IUPAC Name |

N-(4-sulfamoylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S/c14-19(17,18)12-8-6-11(7-9-12)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16)(H2,14,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYAUYNBRQPION-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of N-(4-sulfamoylphenyl)benzamide derivatives against tuberculosis?

A1: While the provided abstracts mention anti-tubercular activity for a series of N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl)benzamide and N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)benzene sulfonamide derivatives [], the exact mechanism of action is not elaborated upon. Further research is needed to elucidate how these compounds interact with their target and the downstream effects leading to their anti-tubercular activity.

Q2: How does the structure of N-(4-sulfamoylphenyl)benzamide derivatives influence their ability to inhibit carbonic anhydrase?

A2: Research indicates that incorporating various sulfonamide moieties into the N-(4-sulfamoylphenyl)benzamide structure can significantly impact its ability to inhibit human carbonic anhydrase isoforms I and II []. This suggests that the sulfonamide group plays a crucial role in binding to the enzyme active site. Further structure-activity relationship (SAR) studies are necessary to fully comprehend the impact of different substituents on inhibitory potency and selectivity for specific carbonic anhydrase isoforms.

Q3: Can you provide information about the spectroscopic characterization of N-(4-sulfamoylphenyl)benzamide derivatives?

A3: The synthesis of N-(4-sulfamoylphenyl)benzamide derivatives has been characterized using various spectroscopic techniques. Researchers commonly employ Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy to confirm the structures of these compounds [, ]. These techniques provide valuable information about the functional groups present and the connectivity of atoms within the molecule.

Q4: Have there been any studies on the potential environmental impact of N-(4-sulfamoylphenyl)benzamide derivatives?

A4: The provided research abstracts do not offer insights into the environmental impact or degradation pathways of N-(4-sulfamoylphenyl)benzamide derivatives. Given their potential pharmaceutical applications, it is crucial to investigate their ecotoxicological effects and explore strategies to mitigate any negative environmental impacts. This could involve studying their biodegradability, potential for bioaccumulation, and effects on aquatic organisms.

A5: While the provided abstracts [, ] highlight the ability of 2-(4-Methoxyphenoxy)-5-nitro-N-(4-sulfamoylphenyl)benzamide to activate Kir6.2/SUR1 KATP channels, they do not delve into comparisons with other structurally similar compounds. Exploring structural analogs and their activity profiles could provide valuable insights into the pharmacophore responsible for KATP channel activation and guide the development of more potent and selective modulators.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.